1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole
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Overview
Description
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chloro-nitrobenzenesulfonyl group attached to a dihydroindole structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with 2-methyl-2,3-dihydro-1H-indole under controlled conditions. The reaction is often catalyzed by copper and proceeds through an arylative cyclization mechanism . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfonic acid derivatives using strong oxidizing agents like potassium permanganate.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Amines, thiols, base catalysts.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfonic acid derivatives: Formed by the oxidation of the sulfonyl group.
Substituted indoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole involves the inhibition of key molecular pathways. The compound exerts its effects by blocking the MAPK and NF-κB pathways, which are crucial for cell proliferation and inflammation . This inhibition leads to reduced tumor growth and angiogenesis, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
3-chloro-4-nitrobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
2-chloro-1-nitrobenzene-5-sulfonyl chloride: A structurally related compound with different substitution patterns.
Uniqueness
1-(4-chloro-3-nitrobenzenesulfonyl)-2-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and the presence of both chloro and nitro groups, which confer distinct chemical and biological properties. Its ability to inhibit key molecular pathways like MAPK and NF-κB sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-10-8-11-4-2-3-5-14(11)17(10)23(21,22)12-6-7-13(16)15(9-12)18(19)20/h2-7,9-10H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDQSXXBLRLPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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